molecular formula C8H10N2O2 B13276385 Methyl 2-(2-aminopyridin-3-YL)acetate

Methyl 2-(2-aminopyridin-3-YL)acetate

Cat. No.: B13276385
M. Wt: 166.18 g/mol
InChI Key: QNMKGYLZQSGRSF-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminopyridin-3-yl)acetate (CAS 1101060-81-4) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol, this compound features a 2-aminopyridine scaffold, which is widely recognized as a bioisostere of benzene rings in medicinal chemistry. This property is instrumental in improving the pharmacokinetic profiles of drug candidates and is exploited in the design of novel therapeutic agents . A primary research application of this compound is as a synthetic building block for novel antibacterial agents. It serves as a key precursor in the structure-activity relationship (SAR) exploration of new drug classes, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have shown promising activity against Gram-positive bacteria, including linezolid-resistant strains . Furthermore, the 2-aminopyridine motif is a common feature in compounds investigated for neuroprotective properties. Research into related aromatic carbamate derivatives has demonstrated mechanisms that increase the Bcl-2/Bax ratio to an anti-apoptotic state and activate autophagy through induction of beclin 1, indicating potential for the development of treatments for neurodegenerative diseases . The compound requires cold-chain transportation and is intended for research purposes only. It is not approved for use in humans or animals. Researchers can utilize this ester in various synthetic transformations, including hydrolysis to the corresponding acid or amidation reactions, to further explore its utility in creating biologically active molecules .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-(2-aminopyridin-3-yl)acetate

InChI

InChI=1S/C8H10N2O2/c1-12-7(11)5-6-3-2-4-10-8(6)9/h2-4H,5H2,1H3,(H2,9,10)

InChI Key

QNMKGYLZQSGRSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminopyridin-3-yl)acetate typically involves the reaction of 2-aminopyridine with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminopyridin-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Methyl 2-(2-aminopyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminopyridin-3-yl)acetate involves its interaction with specific molecular targets. The amino group in the pyridine ring can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinyl Acetates

(a) Methyl 2-(2-chloropyridin-3-yl)acetate (CAS: 164464-60-2)
  • Structural Difference: Chlorine replaces the amino group at the pyridine 2-position.
  • Impact: The electron-withdrawing chlorine reduces nucleophilicity at the pyridine ring compared to the amino group.
  • Applications : Often used in agrochemical intermediates due to its stability under harsh conditions .
(b) Ethyl 6-Chloropyridine-3-acetate (CAS: 1956332-76-5)
  • Structural Difference : Ethyl ester (vs. methyl) and chlorine at the pyridine 6-position.
  • Impact: The ethyl group increases lipophilicity, affecting solubility. The 6-chloro substitution directs electrophilic attacks to different ring positions compared to 2-amino derivatives.
  • Applications : Intermediate in insecticide synthesis .
(c) Methyl 2-(pyridin-3-yl)acetate (CAS: 39998-25-9)
  • Structural Difference: Lacks the 2-amino group on the pyridine ring.
  • Impact: Absence of the amino group eliminates hydrogen-bonding capability and reduces electronic activation of the ring.

Amino-Substituted Pyridine Derivatives

(a) (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate
  • Structural Difference : Acrylate group replaces the acetate, introducing a conjugated double bond.
  • Impact : The acrylate’s extended conjugation enhances stability and alters UV-Vis absorption properties. The double bond allows for Diels-Alder reactions, expanding utility in polymer chemistry .
(b) Methyl 2-(6-aminopyridin-3-yl)acetate (CAS: 174891-02-2)
  • Structural Difference: Amino group at the pyridine 6-position (vs. 2-position).
  • Impact: The 6-amino group creates a distinct electronic profile, influencing regioselectivity in substitution reactions. Synthesis involves pH-sensitive steps, yielding lower efficiency (18% yield) compared to 2-aminopyridinyl analogs .

Schiff Base Ligands and Tetrazole Derivatives

(a) (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol
  • Structural Difference: Schiff base ligand with a tert-butylphenol group.
  • Impact: The imino group enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺), making it valuable in catalysis. DFT studies reveal enhanced electron delocalization compared to standalone methyl acetate derivatives .
(b) Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
  • Structural Difference : Tetrazole ring replaces the pyridine, with a hydroxyphenyl substituent.
  • Impact: The tetrazole’s acidity (pKa ~4.8) and hydrogen-bonding capacity promote supramolecular assembly. Crystal structures show intramolecular O–H⋯N bonds and π-π stacking, absent in methyl 2-(2-aminopyridin-3-yl)acetate .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Key Functional Groups Reactivity/Applications Reference
This compound 2-NH₂, 3-OAc Amino, ester Pharmaceutical precursors
Methyl 2-(2-chloropyridin-3-yl)acetate 2-Cl, 3-OAc Chloro, ester Agrochemical intermediates
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate 2-NH₂, acrylate Amino, conjugated ester Polymer chemistry
Methyl 2-(6-aminopyridin-3-yl)acetate 6-NH₂, 3-OAc Amino, ester Low-yield synthesis applications
(E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol Schiff base, tert-butylphenol Imino, phenol Metal coordination catalysts
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole, hydroxyphenyl Tetrazole, ester Supramolecular assemblies

Research Findings and Trends

  • Electronic Effects: Amino groups at the pyridine 2-position enhance electron density, favoring electrophilic aromatic substitution, while chloro substituents deactivate the ring .
  • Synthetic Challenges: 2-Aminopyridinyl derivatives often require multi-step syntheses with moderate yields (e.g., 18–40%), whereas chlorinated analogs are more straightforward .
  • Supramolecular Behavior : Tetrazole and Schiff base derivatives exhibit stronger intermolecular interactions (hydrogen bonding, π-stacking) than simple pyridinyl acetates, influencing their crystallinity and material properties .

Q & A

Q. Basic Characterization

  • NMR :
    • ¹H NMR : Expect signals for the methyl ester (δ ~3.7 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm). The amino group (δ ~5.2 ppm) may show broadening due to hydrogen bonding .
    • ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm) .
  • IR : Look for ester C=O stretching (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. Advanced Crystallography

  • Single-Crystal X-ray Diffraction : Use CuKα radiation (λ = 1.54184 Å) to determine space group and unit cell parameters. SHELXT automates space-group determination, while SHELXL refines atomic coordinates and thermal parameters .
  • Challenge Resolution : For twinned crystals, apply the TWIN/BASF commands in SHELXL to model overlapping domains .

What computational approaches are suitable for studying the electronic properties and reactivity of this compound?

Q. Advanced DFT Studies

  • Geometry Optimization : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize the structure .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity sites. For example, the amino group and ester moiety often act as electron donors/acceptors .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic regions .

How can biological activity assays be designed to evaluate this compound, leveraging structural analogs?

Q. Basic Screening

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference analogs like Ethyl 2-(3-aminopyridin-4-yl)acetate, which show MIC values of 8–32 µg/mL .
  • Enzyme Inhibition : Test against tyrosine kinases or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., inhibition of ADP-Glo™ kinase activity) .

Q. Advanced Mechanistic Studies

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonds between the amino group and Arg120/His90 residues .

How should researchers resolve discrepancies in experimental data (e.g., conflicting NMR or crystallographic results)?

Q. Methodological Troubleshooting

  • NMR Contradictions :
    • Dynamic Effects : Variable-temperature NMR can clarify broadening due to tautomerism or hydrogen bonding .
    • Impurity Identification : Compare experimental spectra with DFT-simulated NMR shifts .
  • Crystallographic Refinement :
    • Disordered Atoms : Apply PART commands in SHELXL to model split positions .
    • R-Factor Reduction : Use anisotropic displacement parameters and constrain hydrogen atoms via HFIX .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

Q. Advanced Crystallization Techniques

  • Solvent Screening : Test mixed solvents (e.g., DMSO/water or acetonitrile/ethyl acetate) to improve crystal quality.
  • Vapor Diffusion : Use hanging-drop method with 20% PEG 4000 as precipitant .
  • Temperature Gradients : Slow cooling (0.5°C/hour) from 50°C to 4°C enhances lattice formation .

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